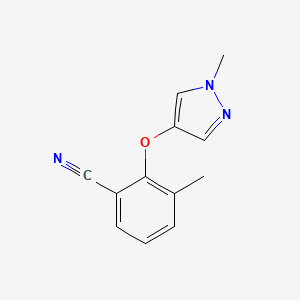![molecular formula C14H16ClNO4 B6634544 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B6634544.png)
2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid, also known as CM10, is a chemical compound that belongs to the family of morpholine derivatives. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine.
作用機序
The mechanism of action of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. In addition, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. In addition, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid has been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in the production of inflammatory mediators.
実験室実験の利点と制限
One of the main advantages of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, which makes it a promising candidate for further research. However, one of the limitations of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid is its potential toxicity, which may limit its therapeutic applications.
将来の方向性
There are several future directions for the research of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid. One potential direction is to investigate its potential therapeutic applications in other fields of medicine, such as neurology and cardiology. Another potential direction is to investigate its mechanism of action in more detail, in order to better understand its biochemical and physiological effects. Finally, further research is needed to determine the potential toxicity of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid, in order to assess its safety for use in humans.
Conclusion:
In conclusion, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, as well as anti-inflammatory, analgesic, and anticonvulsant properties. While there are limitations to its use, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid is a promising candidate for further research, and may have important implications for the treatment of various diseases.
合成法
The synthesis of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid involves the reaction of 3-chloro-2-methylbenzoic acid with morpholine in the presence of a suitable catalyst. The resulting product is then further reacted with chloroacetic acid to yield 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid. The synthesis of 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid is a relatively straightforward process that can be carried out in a laboratory setting.
科学的研究の応用
2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, 2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties.
特性
IUPAC Name |
2-[4-(3-chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-9-11(3-2-4-12(9)15)14(19)16-5-6-20-8-10(16)7-13(17)18/h2-4,10H,5-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQMCDCGNZFBMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)N2CCOCC2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Chloro-2-methylbenzoyl)morpholin-3-yl]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)
![4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)
